molecular formula C13H24O2 B091539 10-Undecen-1-yl acetate CAS No. 112-19-6

10-Undecen-1-yl acetate

Cat. No.: B091539
CAS No.: 112-19-6
M. Wt: 212.33 g/mol
InChI Key: VCVAXEYHJAFRGM-UHFFFAOYSA-N
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Description

10-Undecen-1-yl acetate is an organic compound with the molecular formula C₁₃H₂₄O₂. It is a colorless liquid with a light, rose-like odor and a fatty, somewhat agreeable flavor . This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

Target of Action

It’s known that this compound is a carboxylic ester , which suggests that it may interact with enzymes or receptors that process or bind to esters.

Mode of Action

As an ester, it could potentially undergo hydrolysis in the presence of esterase enzymes, leading to the production of 10-undecen-1-ol and acetic acid . These products could then interact with their respective targets, leading to various physiological effects.

Biochemical Pathways

Given its chemical structure, it might be involved in lipid metabolism pathways .

Action Environment

The action, efficacy, and stability of 10-Undecen-1-yl acetate can be influenced by various environmental factors. For instance, the presence of esterases would affect its hydrolysis and thus its activity . Additionally, factors such as pH and temperature could impact the stability of the compound .

Biochemical Analysis

Biochemical Properties

The role of 10-Undecen-1-yl acetate in biochemical reactions is not well-documented in the literature. As an organic compound, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the properties of the interacting molecules .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

10-Undecen-1-yl acetate can be synthesized by the acetylation of the corresponding alcohol, 10-Undecen-1-ol . The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include mild temperatures and an inert atmosphere to prevent oxidation.

Industrial production methods for this compound involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

10-Undecen-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 10-Undecenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 10-Undecen-1-ol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium hydroxide can yield 10-Undecen-1-ol.

Common reagents and conditions used in these reactions include mild temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield. Major products formed from these reactions include 10-Undecenoic acid, 10-Undecen-1-ol, and various substituted derivatives.

Scientific Research Applications

10-Undecen-1-yl acetate has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in studies related to pheromones and insect behavior due to its role as a pheromone component in certain insect species.

    Medicine: Research has explored its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: It is widely used in the fragrance and flavor industry for its pleasant aroma and flavor properties.

Comparison with Similar Compounds

10-Undecen-1-yl acetate can be compared with other similar compounds such as:

    10-Undecen-1-ol: The corresponding alcohol, which has similar chemical properties but lacks the acetate group.

    10-Undecenoic acid: The oxidized form of this compound, which has different chemical reactivity and applications.

    10-Undecenyl chloride: A related compound with a chloride functional group instead of an acetate group.

The uniqueness of this compound lies in its pleasant aroma and its use in the fragrance and flavor industry, which distinguishes it from its related compounds.

Properties

IUPAC Name

undec-10-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVAXEYHJAFRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861737
Record name 10-Undecen-1-ol, 1-acetate
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Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a rose odour
Record name 10-Undecenyl acetate
Source Human Metabolome Database (HMDB)
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Record name 10-Undecen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

269.00 to 271.00 °C. @ 760.00 mm Hg
Record name 10-Undecenyl acetate
Source Human Metabolome Database (HMDB)
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Solubility

soluble in most organic solvents, 1 ml in 2 ml 80% alcohol (in ethanol)
Record name 10-Undecen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.876-0.880
Record name 10-Undecen-1-yl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

112-19-6
Record name 10-Undecen-1-yl acetate
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Record name 10-Undecen-1-yl acetate
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Record name Undecenyl acetate
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Record name 10-Undecen-1-ol, 1-acetate
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Record name Undec-10-enyl acetate
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Record name 10-UNDECEN-1-YL ACETATE
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Record name 10-Undecenyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of undec-10-enyl acetate in chemical synthesis?

A1: Undec-10-enyl acetate serves as a valuable starting material in organic synthesis due to its terminal alkene functionality. [, ] This reactive group allows for various chemical transformations, making it a versatile building block for more complex molecules. For instance, in one study, researchers utilized undec-10-enyl acetate as a starting point for synthesizing a novel methacrylic phosphonated surface-active monomer. [] This involved a multi-step process including telomerization with dialkyl hydrogenphosphonate, selective hydrolysis, and introduction of a methacrylic side chain. This highlights the compound's utility in creating specialized molecules with potential applications in materials science.

Q2: Can you elaborate on the role of undec-10-enyl acetate in the development of new materials?

A2: The research highlights the use of undec-10-enyl acetate as a precursor for synthesizing surface-active monomers. [] Specifically, researchers successfully created a novel sodium methyl(11-methacryloyloxyundecyl)phosphonate monomer, characterized by a critical micelle concentration of 2.4 × 10-2 mol L-1. [] These monomers, capable of self-assembling into micelles in solution, are highly sought-after in various applications, including detergents, emulsifiers, and drug delivery systems. The study demonstrates how the readily modifiable structure of undec-10-enyl acetate makes it a valuable building block for tailoring the properties of new materials.

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